

Application Note: Quantification of Bisphenol C in Biological Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol C (BPC), a structural analog of Bisphenol A (BPA), is utilized in the manufacturing of various consumer products.[1] Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and reliable methods to quantify BPC in biological matrices. This application note provides detailed protocols for the quantification of BPC in human biological samples, a summary of quantitative data from recent studies, and a visualization of the experimental workflow and its interaction with key signaling pathways. Biomonitoring of BPC is crucial for assessing human exposure and understanding its potential health effects.[1]

Experimental Protocols

The accurate quantification of **Bisphenol C** in complex biological matrices such as urine, blood, serum, and plasma requires robust sample preparation to remove interferences, followed by sensitive analytical detection.[2] The most common and reliable methods for this purpose are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Protocol 1: Quantification of Bisphenol C in Human Urine by online Solid-Phase Extraction-Liquid



Chromatography-Tandem Mass Spectrometry (online SPE-LC-MS/MS)

This protocol is adapted from a validated method for the analysis of various bisphenols in human urine.

- 1. Sample Preparation: Enzymatic Hydrolysis
- Thaw frozen urine samples to room temperature.
- To a 500 μL aliquot of urine in a glass centrifuge tube, add 100 μL of an internal standard (IS) spiking solution (e.g., ¹³C₁₂-BPA).
- Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).
- Add 10 μL of β-glucuronidase/arylsulfatase (from Helix pomatia, >100,000 units/mL).
- Incubate the mixture at 37°C for a minimum of 3 hours (overnight incubation is also acceptable) to deconjugate BPC glucuronides and sulfates.[3][4]
- After incubation, dilute the samples with 2.5 mL of ultra-pure water.
- 2. Online Solid-Phase Extraction (SPE)
- Utilize an online SPE system coupled to the LC-MS/MS.
- Condition the SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by ultrapure water.
- Load the pre-treated urine sample onto the SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the analytes from the SPE cartridge directly onto the analytical column using the LC mobile phase.
- 3. HPLC-MS/MS Analysis



- Chromatographic Separation:
 - Analytical Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 μm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
 - Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, ramping up to a high percentage to elute BPC, followed by a re-equilibration step.
 - Flow Rate: 0.2 0.4 mL/min.
 - Column Temperature: 40°C.
- · Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for BPC and its internal standard must be determined by direct infusion of standards.
- 4. Quantification
- Construct a calibration curve using a series of known concentrations of BPC standards prepared in a blank matrix.
- Quantify the BPC concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Bisphenol C in Human Serum/Plasma by Liquid-Liquid Extraction (LLE) followed by GC-MS

This protocol is a general procedure for bisphenol analysis adapted for BPC.



1. Sample Preparation

- To 1 mL of serum or plasma, add a known amount of an appropriate internal standard (e.g., ¹³C₁₂-BPA).
- Perform enzymatic hydrolysis as described in Protocol 1 if total BPC concentration is desired.
- Liquid-Liquid Extraction:
 - Add 2 mL of a suitable organic solvent (e.g., a mixture of hexane and dichloromethane or methyl tert-butyl ether).[5]
 - Vortex the mixture vigorously for 2 minutes.
 - · Centrifuge to separate the phases.
 - Transfer the organic layer to a clean tube.
 - Repeat the extraction step for better recovery.
 - Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization

- To the dried extract, add a derivatizing agent (e.g., 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane BSTFA + 1% TMCS) to convert BPC into a more volatile and thermally stable compound.
- Incubate the mixture at 60-70°C for 30-60 minutes.[6]
- 3. GC-MS Analysis
- Gas Chromatograph:
 - Column: A low-polarity capillary column (e.g., DB-5ms).
 - Injection Mode: Splitless.



- Oven Temperature Program: Start at a low temperature (e.g., 90°C), ramp up to a high temperature (e.g., 280-300°C) to ensure elution of the derivatized BPC.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI).
 - Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized BPC and internal standard.

4. Quantification

- Prepare calibration standards in a blank matrix and subject them to the same extraction and derivatization procedure.
- Quantify BPC concentration based on the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of bisphenols in various biological matrices, providing a reference for expected method performance. Data for BPC is limited in the literature; therefore, data for other common bisphenols are also included for comparison.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Bisphenols in Biological Samples



Bisphenol	Matrix	Analytical Method	LOD (ng/mL)	LOQ (ng/mL)	Reference
ВРС	Water	SPE-GC/MS	-	1-5 ng/L	[6]
BPA	Urine	UPLC- MS/MS	0.01 μg/L	-	
BPS	Urine	UPLC- MS/MS	0.001 μg/L	-	
BPF	Urine	UPLC- MS/MS	0.07 μg/L	-	
BPA	Human Breast Milk	HPLC-FLD	0.5 - 2.1	1.4 - 6.3	[7]
BPA	Plasma	LC-MS/MS	-	0.05	[8]
BPS	Plasma	LC-MS/MS	LC-MS/MS - 0.		[8]
BPA	Serum	GC-MS	0.005	-	[9]
Various BPs	Urine	UHPLC- MS/MS	0.05 - 0.3 μg/kg	-	[3]

Table 2: Recovery Rates of Bisphenols from Biological Samples



Bisphenol	Matrix	Extraction Method	Recovery (%)	Reference
BPC	Water	SPE	>80	[6]
ВРА	Urine	Micro- QuEChERS	>80	[10]
BPA	Serum	LLE	100.9 - 101.0	[9]
BPS	Plasma	Protein Precipitation	-	[11]
BPF	Urine	SPE	72	[12]
BPE	Urine	SPE	72	[12]
Various BPs	Serum	LLE followed by	45.8 - 120	[1]
Various BPs	Urine	96-well SPE	92.8 - 111.7	[3]

Table 3: Reported Concentrations of Bisphenols in Human Biological Samples



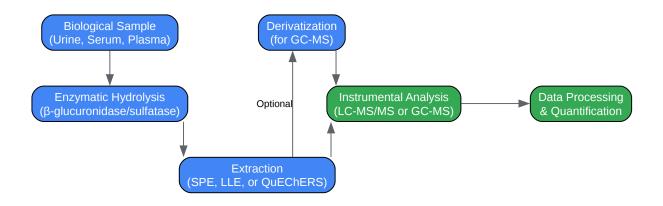
Bisphenol	Matrix	Population	Concentration Range (ng/mL)	Reference
ВРА	Urine	Men from infertility clinic	Median: 1.3 (<0.4 – 36.4)	[13]
BPS	Urine	Men from fertility center	Median: 0.30 (0.20 - 0.90)	[14]
BPA	Blood	Workers in hazardous waste incinerator	Mean: 0.58 μg/L	
BPA	Urine	Workers in hazardous waste incinerator	Mean: 0.86 μg/L	
BPA-G	Cord Plasma	General population	nd - 0.089	[8]
BPS-G	Cord Plasma	General population	nd - 0.586	[8]
ΣΒΡѕ	Whole Blood	General population	Mean: 3.85 μg/L	[15]
ΣΒΡѕ	Urine	General population	Mean: 2.62 μg/L	[15]

Note: "nd" indicates not detected. Concentrations can vary significantly based on the population, geographical location, and exposure sources.

Visualizations Experimental Workflow

The following diagram illustrates the general workflow for the quantification of **Bisphenol C** in biological samples.





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Caption: General experimental workflow for BPC quantification.

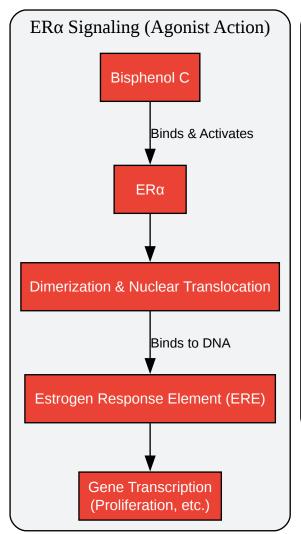
Signaling Pathways

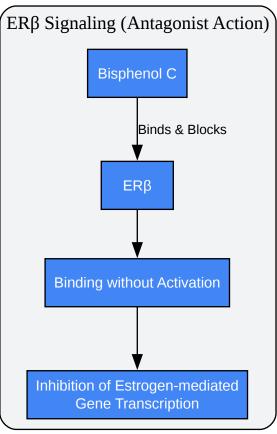
Bisphenol C has been identified as an endocrine disruptor that interacts with both estrogen and androgen signaling pathways.

Bisphenol C and Estrogen Receptor (ER) Signaling

BPC has been shown to be a potent bifunctional endocrine disruptor, acting as an agonist for Estrogen Receptor Alpha (ER α) and an antagonist for Estrogen Receptor Beta (ER β).[16]







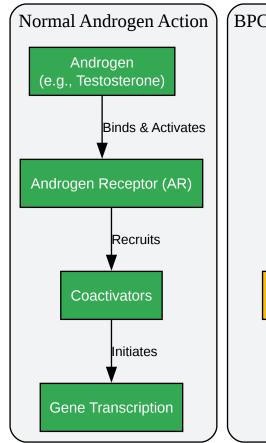
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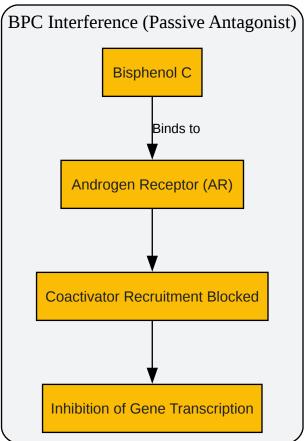
Caption: BPC's dual role in estrogen receptor signaling.

Bisphenol C and Androgen Receptor (AR) Signaling

BPC has been characterized as a passive antagonist of the Androgen Receptor (AR). It binds to the receptor but does not induce the conformational changes necessary for coactivator recruitment, thereby inhibiting androgen-mediated gene expression.[17]







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Caption: BPC's antagonistic effect on androgen receptor signaling.

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